molecular formula C40H68N6O20 B609454 (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate CAS No. 2182601-77-8

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B609454
CAS No.: 2182601-77-8
M. Wt: 953.01
InChI Key: SZQXOKLTRWLWON-UHFFFAOYSA-N
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Description

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a heterobifunctional crosslinker characterized by:

  • Dioxopyrrolidinyl esters: Reactive groups enabling amine-selective conjugation via N-hydroxysuccinimide (NHS) chemistry.
  • Extended polyethylene glycol (PEG) chains: Eight ethylene oxide units on each arm, enhancing solubility and reducing steric hindrance.
  • Azide terminal group: Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

This structure is tailored for bioconjugation applications, such as protein-drug coupling or nanoparticle functionalization. Its design balances reactivity, stability, and biocompatibility .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68N6O20/c41-43-42-7-13-55-19-25-61-31-34-64-28-22-58-16-10-44(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(51)65-45-35(47)1-2-36(45)48)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(52)66-46-37(49)3-4-38(46)50/h1-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXOKLTRWLWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68N6O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves multiple steps. The starting materials typically include 2,5-dioxopyrrolidin-1-yl and various ethoxy derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is used as a crosslinker to study protein-protein interactions. The azido groups can be used for bioorthogonal labeling, enabling the tracking of biomolecules in living systems.

Medicine

In medicine, the compound has potential applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool for targeted drug delivery.

Industry

In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property is exploited in various applications, including bioorthogonal labeling and drug delivery.

Comparison with Similar Compounds

Research Findings and Implications

  • Chemical Space Exploration : The compound occupies a sparse region of the "drug-like" chemical space (estimated 10^33 compounds) due to its long PEG chain and bifunctional design .
  • Regulatory Considerations : Impurity profiles must be rigorously characterized to meet FDA guidelines for bioconjugates, unlike research-grade analogs .
  • Machine Learning Gaps : Current QSAR models struggle to predict the bioactivity of PEGylated compounds due to insufficient training data .

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate , also known by its CAS number 1433997-01-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxopyrrolidine core, which is known for its role in various biological activities. Its molecular formula is C15H18N2O8C_{15}H_{18}N_{2}O_{8}, and it has a molecular weight of 354.32 g/mol . The intricate structure includes multiple ethylene glycol units and an azido group, which may contribute to its biological interactions.

Antioxidant Activity

Research indicates that pyrrolidine derivatives often exhibit significant antioxidant properties. For instance, compounds similar to the one in focus have been evaluated using the DPPH radical scavenging method , demonstrating high efficacy in neutralizing free radicals. The introduction of specific functional groups can enhance this activity, potentially making this compound a candidate for further antioxidant studies .

Analgesic and Antinociceptive Effects

Preliminary studies have suggested that derivatives of dioxopyrrolidine may possess analgesic properties. For example, certain analogs have been shown to attenuate pain responses in animal models of neuropathy without inducing sedation, indicating a favorable therapeutic profile . The specific mechanisms may involve modulation of pain pathways or neurotransmitter systems.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in various models of neurodegeneration. These studies suggest that such compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Antioxidant Screening Evaluate DPPH scavenging abilityCompound showed over 80% radical scavenging activity compared to controls .
Analgesic Efficacy Assess pain relief in diabetic neuropathy modelsSignificant reduction in allodynia observed with no sedative effects at doses of 30 mg/kg .
Neuroprotective Assessment Investigate effects on neuronal cell viabilityEnhanced cell survival under oxidative stress conditions noted .

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging: The presence of electron-rich functional groups allows the compound to donate electrons and neutralize free radicals.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its analgesic effects.
  • Cell Signaling Pathways: Involvement in pathways related to inflammation and apoptosis may contribute to its neuroprotective properties.

Q & A

Basic: What structural features of this compound are critical for its reactivity in bioconjugation applications?

The compound contains two key reactive moieties:

  • Maleimide groups (2,5-dioxopyrrolidin-1-yl), which undergo thiol-Michael addition with cysteine residues in proteins or peptides .
  • Succinimidyl ester groups , which react efficiently with primary amines (e.g., lysine residues) under physiological pH (7–9) to form stable amide bonds .
    The polyethylene glycol (PEG) spacer between these groups enhances solubility and reduces steric hindrance during conjugation. Researchers should prioritize verifying the integrity of these reactive groups via HPLC or NMR before use, as hydrolysis or degradation can compromise reactivity .

Basic: What protocols ensure safe handling and storage of this compound?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Storage : Store desiccated at –20°C in airtight, light-resistant containers to prevent moisture absorption and maleimide ring hydrolysis .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to predict activation energies for key steps, such as azide-alkyne cycloaddition or esterification, to identify optimal catalysts (e.g., Cu(I) for click chemistry) .
  • Machine Learning : Train models on existing reaction data (solvent polarity, temperature, catalyst loading) to predict yields and side-product formation. For example, ethanol or DMF may improve solubility during PEG chain elongation .
  • Reaction Path Search : Tools like GRRM or AFIR can map intermediates and transition states, reducing trial-and-error in multi-step syntheses .

Advanced: How can researchers resolve contradictory data on reaction yields when varying solvent systems?

  • Case Study : If yields drop in polar aprotic solvents (e.g., DMF) despite computational predictions, consider:
    • Competing Reactions : Azide groups may undergo side reactions (e.g., hydrolysis) in protic solvents. Verify by LC-MS .
    • Solvent Purity : Trace water in DMF could hydrolyze succinimidyl esters. Use molecular sieves or anhydrous solvents .
    • Temperature Gradients : Optimize using differential scanning calorimetry (DSC) to identify exothermic peaks indicative of side reactions .

Methodological: What analytical techniques confirm the compound’s purity and structural integrity?

  • HPLC : Use a C18 column with UV detection (λ = 260–280 nm) to quantify maleimide and succinimidyl ester content. Purity ≥95% is recommended for reproducible bioconjugation .
  • NMR : ¹H/¹³C NMR can validate PEG spacer length (δ 3.5–3.7 ppm for ethylene oxide protons) and maleimide ring integrity (δ 6.7 ppm for vinyl protons) .
  • MALDI-TOF MS : Confirm molecular weight (expected: ~425.39 g/mol) and detect impurities (e.g., hydrolyzed byproducts) .

Advanced: What strategies mitigate competing reactions during the synthesis of branched PEG architectures?

  • Stepwise Protection/Deprotection : Temporarily protect maleimide groups with tert-butylthiol during PEG chain elongation to prevent premature thiol reactions .
  • Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor primary amine coupling over succinimidyl ester hydrolysis .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track azide (–N₃) and ester (C=O) peaks in real time, adjusting conditions dynamically .

Basic: What are the stability considerations for long-term storage of this compound?

  • Hydrolysis : Succinimidyl esters hydrolyze in aqueous media (t₁/₂ ~1–4 hours at pH 7.4). Store lyophilized or in anhydrous DMSO .
  • Maleimide Reactivity : Maleimides can undergo retro-Michael reactions at basic pH (>8.5). Buffer conjugation reactions at pH 6.5–7.5 for optimal stability .
  • Light Sensitivity : Azide groups may degrade under UV light. Use amber vials and minimize light exposure during handling .

Advanced: How can researchers validate the efficiency of bioconjugation using this compound?

  • SDS-PAGE : Compare band shifts post-conjugation to estimate labeling efficiency. A 5–10 kDa increase corresponds to 1–2 PEG chains .
  • Fluorescence Quenching : If conjugating fluorophores, monitor Förster resonance energy transfer (FRET) to confirm proximity between maleimide and amine-reactive sites .
  • Mass Spectrometry : Deconvolute ESI-MS spectra to quantify unreacted vs. conjugated protein/peptide .

Methodological: How to troubleshoot low yields in multi-step syntheses involving azide-alkyne click chemistry?

  • Catalyst Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) with ligands (TBTA, BTTAA) to enhance reaction rates and reduce copper-induced toxicity in biological applications .
  • Oxygen Scavenging : Degas solvents and purge reactions with inert gas (N₂/Ar) to prevent Cu(II) oxidation, which deactivates the catalyst .
  • Click Compatibility : Ensure PEG spacers do not coordinate copper, which can reduce catalytic activity. Use shorter spacers or alternative catalysts (e.g., Ru) .

Advanced: What computational tools predict the compound’s solubility and aggregation behavior in biological buffers?

  • COSMO-RS : Simulate solvation free energy in PBS or serum to optimize buffer conditions and minimize aggregation .
  • MD Simulations : Analyze PEG chain flexibility and hydration using GROMACS or AMBER. Longer PEG chains (>8 ethylene oxide units) reduce hydrophobic interactions .
  • DLS/Zeta Potential : Validate predictions experimentally by measuring hydrodynamic radius and surface charge in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Reactant of Route 2
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

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